molecular formula C13H17N5O B2830531 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034474-34-3

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2830531
CAS No.: 2034474-34-3
M. Wt: 259.313
InChI Key: XWLDWMGUVHQMNU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities, particularly in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development, especially in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is unique due to its specific structural features and its ability to selectively inhibit CDK2. This selectivity makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds that may have broader or less specific biological activities.

Properties

IUPAC Name

1-cyclohexyl-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c19-13(16-10-4-2-1-3-5-10)17-11-8-14-12-6-7-15-18(12)9-11/h6-10H,1-5H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLDWMGUVHQMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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